Lopinavir Lopinavir Lopinavir is a dicarboxylic acid diamide that is amphetamine is substituted on nitrogen by a (2,6-dimethylphenoxy)acetyl group and on the carbon alpha- to nitrogen by a (1S,3S)-1-hydroxy-3-{[(2S)-3-methyl-2-(2-oxotetrahydropyrimidin-1-yl)butanoyl]amino}-4-phenylbutyl group. An antiretroviral of the protease inhibitor class, it is used against HIV infections as a fixed-dose combination with another protease inhibitor, ritonavir. It has a role as an antiviral drug, a HIV protease inhibitor and an anticoronaviral agent. It is a member of amphetamines and a dicarboxylic acid diamide.
Lopinavir is an antiretroviral protease inhibitor used in combination with other antiretrovirals in the treatment of HIV-1 infection. Lopinavir is marketed and administered exclusively in combination with [ritonavir] - this combination, first marketed by Abbott under the brand name Kaletra in 2000, is necessary due to lopinavir's poor oral bioavailability and extensive biotransformation. Ritonavir is a potent inhibitor of the enzymes responsible for lopinavir metabolism, and its co-administration "boosts" lopinavir exposure and improves antiviral activity. Like many other protease inhibitors (e.g. [saquinavir], [nelfinavir]), lopinavir is a peptidomimetic molecule - it contains a hydroxyethylene scaffold that mimics the peptide linkage typically targeted by the HIV-1 protease enzyme but which itself cannot be cleaved, thus preventing the activity of the HIV-1 protease. Lopinavir was previously under investigation in combination with ritonavir for the treatment of COVID-19 caused by SARS-CoV-2.
Lopinavir is a Protease Inhibitor. The mechanism of action of lopinavir is as a HIV Protease Inhibitor, and P-Glycoprotein Inhibitor, and Cytochrome P450 3A Inhibitor, and Organic Anion Transporting Polypeptide 1B1 Inhibitor.
Lopinavir is an antiretroviral protease inhibitor used in combination with ritonavir in the therapy and prevention of human immunodeficiency virus (HIV) infection and the acquired immunodeficiency syndrome (AIDS). Lopinavir can cause transient and usually asymptomatic elevations in serum aminotransferase levels and, rarely, clinically apparent, acute liver injury. In HBV or HCV coinfected patients, highly active antiretroviral therapy with lopinavir may result of an exacerbation of the underlying chronic hepatitis B or C.
Lopinavir is a peptidomimetic HIV protease inhibitor that retains activity against HIV protease with the Val 82 mutation. Lopinavir is less affected by binding to serum proteins than the structurally-related drug ritonavir.
An HIV protease inhibitor used in a fixed-dose combination with RITONAVIR. It is also an inhibitor of CYTOCHROME P-450 CYP3A.
Brand Name: Vulcanchem
CAS No.: 192725-17-0
VCID: VC21357307
InChI: InChI=1S/C37H48N4O5/c1-25(2)34(41-20-12-19-38-37(41)45)36(44)39-30(21-28-15-7-5-8-16-28)23-32(42)31(22-29-17-9-6-10-18-29)40-33(43)24-46-35-26(3)13-11-14-27(35)4/h5-11,13-18,25,30-32,34,42H,12,19-24H2,1-4H3,(H,38,45)(H,39,44)(H,40,43)/t30-,31+,32+,34+/m1/s1
SMILES: CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)C(C(C)C)N4CCCNC4=O)O
Molecular Formula: C37H48N4O5
Molecular Weight: 628.8 g/mol

Lopinavir

CAS No.: 192725-17-0

VCID: VC21357307

Molecular Formula: C37H48N4O5

Molecular Weight: 628.8 g/mol

Purity: 99%

* For research use only. Not for human or veterinary use.

Lopinavir - 192725-17-0

Description

Lopinavir is an antiretroviral protease inhibitor used primarily in the treatment of human immunodeficiency virus (HIV) infections. It is marketed and administered exclusively in combination with ritonavir, another protease inhibitor, under the brand name Kaletra. This combination is necessary due to lopinavir's poor oral bioavailability and extensive biotransformation. Ritonavir acts as a pharmacokinetic enhancer, inhibiting the enzymes responsible for lopinavir metabolism, thereby boosting its plasma concentrations and enhancing its antiviral efficacy .

Mechanism of Action

Lopinavir functions by inhibiting the HIV-1 protease enzyme, which is crucial for the maturation of viral particles. It is designed based on the "peptidomimetic" principle, containing a hydroxyethylene scaffold that mimics the peptide linkage targeted by HIV protease but cannot be cleaved. This prevents the proteolysis of the Gag polyprotein, resulting in the production of immature, non-infectious viral particles .

Clinical Use and Efficacy

Lopinavir, in combination with ritonavir, is used as part of antiretroviral therapy (ART) for HIV-1 infection. It is typically administered orally, with dosing regimens adjusted based on patient factors such as age and renal function . The combination has been explored for its potential in treating other viral infections, including severe acute respiratory syndrome (SARS) and COVID-19, though its efficacy in these contexts has been variable .

Side Effects and Safety Profile

The use of lopinavir/ritonavir is associated with several side effects, including gastrointestinal disturbances (nausea, vomiting, diarrhea), lipid abnormalities (high cholesterol or triglycerides), and potential liver or pancreas problems. Serious adverse effects can include signs of allergic reactions, kidney stones, and high blood sugar . Monitoring for these side effects is crucial during treatment.

5.1. HIV Treatment

Lopinavir/ritonavir has been a cornerstone in HIV treatment due to its effectiveness in suppressing viral loads when used in combination with other antiretrovirals .

5.3. In Vitro Studies

In vitro studies have demonstrated lopinavir's ability to inhibit certain viral enzymes, though its effectiveness against coronaviruses like SARS-CoV-2 is limited due to structural differences between HIV protease and coronavirus proteases .

CAS No. 192725-17-0
Product Name Lopinavir
Molecular Formula C37H48N4O5
Molecular Weight 628.8 g/mol
IUPAC Name (2S)-N-[(2R,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanamide
Standard InChI InChI=1S/C37H48N4O5/c1-25(2)34(41-20-12-19-38-37(41)45)36(44)39-30(21-28-15-7-5-8-16-28)23-32(42)31(22-29-17-9-6-10-18-29)40-33(43)24-46-35-26(3)13-11-14-27(35)4/h5-11,13-18,25,30-32,34,42H,12,19-24H2,1-4H3,(H,38,45)(H,39,44)(H,40,43)/t30-,31+,32+,34+/m1/s1
Standard InChIKey KJHKTHWMRKYKJE-AZWAZIRRSA-N
Isomeric SMILES CC1=C(C(=CC=C1)C)OCC(=O)N[C@@H](CC2=CC=CC=C2)[C@H](C[C@@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)C)N4CCCNC4=O)O
SMILES CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)C(C(C)C)N4CCCNC4=O)O
Canonical SMILES CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)C(C(C)C)N4CCCNC4=O)O
Appearance White Solid
Colorform Colorless solid from ethyl acetone
White to light tan powde
Melting Point 124-127 °C
Physical Description Solid
Purity 99%
Shelf Life Based on the provided data, 18 months shelf life has been granted for the soft capsules when stored within their container at 5 °C with the option for room temperature storage after dispensing to the patients for up to 42 days. ... Based on the preliminary data, 18 months shelf life is acceptable when the oral solution is stored within its container at 5 °C, with the option for room temperature storage after dispensing to the patients for up to 42 days.
Stable if stored as directed; avoid strong oxidizing agents
Solubility Practically insoluble in water
Freely soluble in methanol and ethanol; soluble in isopropanol
Synonyms A 157378.0; A-157378.0; A157378.0; ABT 378; ABT-378; ABT378; Aluviran; lopinavir; N-(4-(((2,6-dimethylphenoxy)acetyl)amino)-3-hydroxy-5-phenyl-1-(phenylmethyl)pentyl)tetrahydro-alpha-(1-methylethyl)-2-oxo-1(2H)-pydrimidineacetamide
Vapor Pressure 3.4X10-24 mm Hg at 25 °C (est)
Reference 1: Cao B, Wang Y, Wen D, et al. A Trial of Lopinavir-Ritonavir in Adults Hospitalized with Severe Covid-19 [published online ahead of print, 2020 Mar 18]. N Engl J Med. 2020;NEJMoa2001282. doi:10.1056/NEJMoa2001282 2: Sheahan TP, Sims AC, Leist SR, et al. Comparative therapeutic efficacy of remdesivir and combination lopinavir, ritonavir, and interferon beta against MERS-CoV. Nat Commun. 2020;11(1):222. Published 2020 Jan 10. doi:10.1038/s41467-019-13940-6 3: Brites C, Nóbrega I, Luz E, Travassos AG, Lorenzo C, Netto EM. Raltegravir versus lopinavir/ritonavir for treatment of HIV-infected late-presenting pregnant women. HIV Clin Trials. 2018;19(3):94–100. doi:10.1080/15284336.2018.1459343 4: Besse A, Stolze SC, Rasche L, et al. Carfilzomib resistance due to ABCB1/MDR1 overexpression is overcome by nelfinavir and lopinavir in multiple myeloma. Leukemia. 2018;32(2):391–401. doi:10.1038/leu.2017.212 5: Zhu Z, Lu Z, Xu T, et al. Arbidol monotherapy is superior to lopinavir/ritonavir in treating COVID-19 [published online ahead of print, 2020 Apr 10]. J Infect. 2020;S0163-4453(20)30188-2. doi:10.1016/j.jinf.2020.03.060 6: Stower H. Lopinavir-ritonavir in severe COVID-19. Nat Med. 2020;26(4):465. doi:10.1038/s41591-020-0849-9 7: Lopinavir. In: Drugs and Lactation Database (LactMed). Bethesda (MD): National Library of Medicine (US); 2006. 8: Zeng YM, Xu XL, He XQ, et al. Comparative effectiveness and safety of ribavirin plus interferon-alpha, lopinavir/ritonavir plus interferon-alpha and ribavirin plus lopinavir/ritonavir plus interferon-alphain in patients with mild to moderate novel coronavirus pneumonia [published online ahead of print, 2020 Mar 5]. Chin Med J (Engl). 2020;10.1097/CM9.0000000000000790. doi:10.1097/CM9.0000000000000790 9: Srinivas NR. Prediction of area under the concentration-time curve for lopinavir from peak or trough lopinavir concentrations in patients receiving lopinavir-ritonavir therapy. Am J Health Syst Pharm. 2016;73(6):376–385. doi:10.2146/ajhp150417 10: Kariyawasam D, Peries M, Foissac F, et al. Lopinavir-Ritonavir Impairs Adrenal Function in Infants [published online ahead of print, 2019 Oct 21]. Clin Infect Dis. 2019;ciz888. doi:10.1093/cid/ciz888
PubChem Compound 52987589
Last Modified Aug 15 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator

Related :